molecular formula C18H21Cl2NO4 B5586699 2-isopropoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

2-isopropoxyethyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5586699
M. Wt: 386.3 g/mol
InChI Key: MSZUOPJTIAGLMH-UHFFFAOYSA-N
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Description

The chemical in focus belongs to a class of compounds known for their varied applications in organic synthesis, medicinal chemistry, and materials science. These compounds typically exhibit interesting chemical and physical properties due to their unique molecular structures.

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical reactions, starting from basic pyridine derivatives. For instance, compounds similar to the target molecule have been synthesized through cycloaddition reactions, lactone cleavage, and subsequent dehydration or reduction steps to afford pyridine or piperidine carboxylates (Dubois et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds often reveals nearly planar configurations stabilized by various intermolecular interactions, such as C—H⋯O, C—H⋯π, and in some cases, C—H⋯F interactions. These interactions contribute to the stability and solid-state packing of the molecules (Suresh et al., 2007).

Chemical Reactions and Properties

Chemical properties of similar compounds can include their reactivity towards functional group transformations, such as acylation, which allows for further derivatization and the introduction of various substituents into the molecule. These reactions are critical for modifying the compound's physical and chemical properties for specific applications (Jones et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure and intermolecular interactions present. X-ray crystallography studies on similar compounds provide insights into their crystal packing, which is crucial for understanding their physical properties and reactivity (Sambyal et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the electronic structure of the molecule. Studies on related compounds often explore their electronic properties through spectroscopic methods and computational models, providing insights into their reactivity patterns and potential applications in various chemical reactions (Chattopadhyay et al., 2003).

properties

IUPAC Name

2-propan-2-yloxyethyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO4/c1-10(2)24-7-8-25-18(23)16-11(3)21-15(22)9-13(16)12-5-4-6-14(19)17(12)20/h4-6,10,13H,7-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZUOPJTIAGLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCOC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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